Cas no 1531301-05-9 (6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline)
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline(WX142679)
- 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline
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- MDL: MFCD26621205
- Inchi: 1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3
- InChI Key: RJXDORSIRUQBMA-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Cl)C=C2)C(C)CC1
Computed Properties
- Exact Mass: 181.0658271g/mol
- Monoisotopic Mass: 181.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM467490-100mg |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM467490-250mg |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM467490-1g |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM467490-5g |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Key Organics Ltd | AS-66777-0.25g |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | >95% | 0.25g |
£354.00 | 2023-09-08 | |
| eNovation Chemicals LLC | D774429-100mg |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | D774429-250mg |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95% | 250mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D774429-1g |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95% | 1g |
$500 | 2024-06-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00734131-1g |
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | 95% | 1g |
¥3695.0 | 2024-04-17 | |
| Key Organics Ltd | AS-66777-100MG |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |
1531301-05-9 | >95% | 100mg |
£225.00 | 2023-09-08 |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline Suppliers
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline
Introduction to 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 1531301-05-9)
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline, identified by its Chemical Abstracts Service (CAS) number 1531301-05-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline class, a structural motif known for its broad biological activity and utility in drug development. The presence of both chloro and methyl substituents on the quinoline ring enhances its pharmacological potential, making it a valuable scaffold for designing novel therapeutic agents.
The tetrahydroquinoline core is a fused bicyclic system consisting of a benzene ring and a piperidine ring. This structural configuration imparts unique electronic and steric properties that influence the compound's interactions with biological targets. The 6-chloro substituent at the 6-position of the quinoline ring introduces electrophilicity, which can be exploited in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. Meanwhile, the 4-methyl group at the 4-position contributes to steric hindrance and can modulate the compound's binding affinity to biological receptors.
In recent years, 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting various diseases. One of the most promising areas of research is its role as an intermediate in synthesizing compounds with antimicrobial and anticancer properties. The compound's ability to interact with enzymes and receptors involved in pathogenic processes makes it a compelling candidate for further exploration.
Recent advancements in medicinal chemistry have highlighted the significance of tetrahydroquinoline derivatives in drug discovery. Studies have demonstrated that modifications at specific positions on the quinoline ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. For instance, researchers have investigated how varying the substitution pattern affects binding affinity to protein targets such as kinases and transcription factors. These findings underscore the importance of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline as a versatile building block in medicinal chemistry.
The 6-chloro moiety plays a crucial role in enhancing the reactivity of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline, allowing for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are widely used in synthesizing biaryl compounds, which are prevalent in many pharmacologically active molecules. Additionally, the 4-methyl group contributes to stabilizing the compound's three-dimensional structure, which can be critical for optimizing binding interactions with biological targets.
One notable application of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline is in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. Researchers have designed derivatives of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline that specifically inhibit aberrant kinase signaling pathways. Preliminary studies have shown promising results in vitro and in vivo, suggesting its potential as a lead compound for further development into therapeutic agents.
Another area where 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline has shown promise is in antimicrobial research. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The unique structural features of tetrahydroquinoline derivatives, including those derived from 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline, make them attractive candidates for developing new antibiotics. By targeting essential bacterial processes such as DNA replication and protein synthesis, these compounds can help combat resistant strains of pathogens.
The synthesis of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the chloro and methyl substituents at appropriate positions on the quinoline ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In conclusion,6-chloro-4-methyl-1H-pyrrole, characterized by its CAS number 1531301-059,is a versatile intermediate with significant potential applications in pharmaceutical research and drug development。 Its unique structural features make it an attractive scaffold for designing compounds with diverse biological activities. Ongoing research continues to explore new synthetic strategies and pharmacological applications for this promising molecule,further solidifying its importance in modern medicinal chemistry.
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